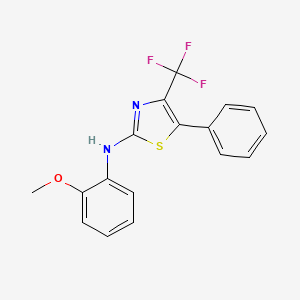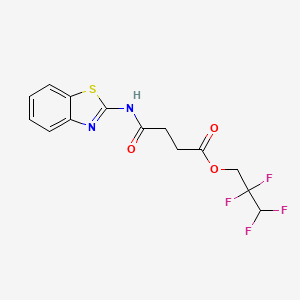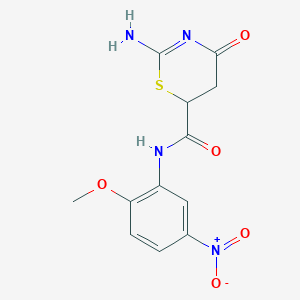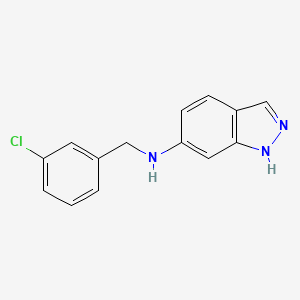![molecular formula C22H24N2O3 B4978190 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B4978190.png)
3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one, also known as MMCM, is a synthetic compound that has gained interest in scientific research due to its potential pharmacological properties. MMCM belongs to the class of chromenone derivatives and has been studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various cellular pathways such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one has also been shown to interact with various receptors such as the 5-HT1A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects such as the inhibition of cell proliferation, the induction of apoptosis, the regulation of neurotransmitter levels, and the reduction of inflammation. 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one in lab experiments is its potential to target multiple cellular pathways and receptors, making it a versatile compound for studying various diseases. However, one of the limitations of using 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one research, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential use in combination therapies. 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one also has potential applications in the fields of neurodegenerative diseases and cardiovascular diseases, which could be further explored in future research.
Métodos De Síntesis
The synthesis of 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one involves a multi-step process that includes the reaction of 3-methoxyphenylpiperazine with 6-methyl-4H-chromen-4-one in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and depression. In cancer research, 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain. In depression research, 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one has been shown to have antidepressant-like effects by regulating the levels of neurotransmitters such as serotonin and dopamine.
Propiedades
IUPAC Name |
3-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16-6-7-21-20(12-16)22(25)17(15-27-21)14-23-8-10-24(11-9-23)18-4-3-5-19(13-18)26-2/h3-7,12-13,15H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQNSOLIXZRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCN(CC3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4978110.png)

![5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B4978122.png)
![ethyl 4-{2-hydroxy-3-[(2-isopropyl-5-methylcyclohexyl)oxy]propyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B4978127.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromo-2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4978129.png)

![5-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4978157.png)

![(2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4978165.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978172.png)


![ethyl [5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4978205.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B4978208.png)